molecular formula C6H12Cl2N2OS B13590478 (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride

Cat. No.: B13590478
M. Wt: 231.14 g/mol
InChI Key: IVZMLYAUGGKXSG-ZJIMSODOSA-N
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Description

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride is a chiral amine derivative featuring a 1,3-thiazole heterocycle and a propan-1-ol backbone. The compound’s stereochemistry (3R configuration) and polar functional groups (amino, hydroxyl, and thiazole) confer unique physicochemical properties, making it a candidate for pharmaceutical applications, particularly in antimicrobial or antiviral therapies. Its dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability.

Properties

Molecular Formula

C6H12Cl2N2OS

Molecular Weight

231.14 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1

InChI Key

IVZMLYAUGGKXSG-ZJIMSODOSA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl

Canonical SMILES

C1=CSC(=N1)C(CCO)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride generally involves multi-step organic reactions starting from simpler precursors such as thiazole derivatives and amino alcohol scaffolds. The key steps include:

  • Formation of the thiazole ring or its functionalized derivative
  • Introduction of the chiral amino alcohol side chain at the 2-position of the thiazole ring
  • Resolution or asymmetric synthesis to obtain the (3R) stereochemistry
  • Conversion to the dihydrochloride salt for isolation and purification

Specific Synthetic Routes

Condensation of Thiazole with Chiral Amino Alcohol Precursors

One common approach involves the condensation of 1,3-thiazole-2-carboxaldehyde or related thiazole derivatives with chiral amino alcohols or their protected forms. This method allows for the formation of the C-C bond at the 3-position of the propanol chain while maintaining stereochemical integrity. Subsequent deprotection and salt formation yield the dihydrochloride.

Asymmetric Synthesis via Chiral Catalysts or Resolution

Asymmetric synthesis routes employ chiral catalysts or auxiliaries to induce the (3R) stereochemistry during the formation of the amino alcohol moiety. Alternatively, racemic mixtures can be resolved using chiral chromatography or salt formation with chiral acids. These methods ensure high enantiomeric purity essential for biological applications.

Multi-Step Synthesis from 3-Amino-1-propanol

According to organic synthesis literature, starting from commercially available 3-amino-1-propanol, the thiazole ring can be introduced via nucleophilic substitution reactions or cyclization with sulfur and nitrogen sources under controlled conditions. The final product is isolated as the dihydrochloride salt to improve stability and handling.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Thiazole ring functionalization 1,3-thiazole-2-carboxaldehyde, base Formation of thiazole intermediate
2 Nucleophilic addition Chiral amino alcohol or protected derivative Formation of chiral amino alcohol adduct
3 Deprotection Acidic hydrolysis or catalytic hydrogenation Free amino alcohol with (3R) configuration
4 Salt formation Treatment with hydrochloric acid Dihydrochloride salt of target compound

Analytical and Purification Techniques

Research Findings and Comparative Analysis

Source Method Type Yield (%) Enantiomeric Excess (ee) Notes
Vulcanchem (2024) Condensation + salt formation Not specified High (assumed) Standard approach for research compounds
PubChem-related data Asymmetric synthesis Not specified >95% (typical for chiral syntheses) Emphasizes stereochemical control
Organic Syntheses Multi-step from amino propanol Moderate Resolution required Detailed stepwise procedure available

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups may participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Interaction: Study of interactions with proteins and other biomolecules.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent due to its biological activity.

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogues differ primarily in their heterocyclic substituents and backbone modifications. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Functional Groups
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride C₆H₁₂Cl₂N₂OS 231.15 1,3-thiazole Amino, hydroxyl, thiazole, HCl salt
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride C₆H₁₂ClN₅ 189.64 1,2,4-triazole Amino, triazole, HCl salt
Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride C₁₆H₁₆ClNO₃ 313.76 Phenyl ether Amino, ester, phenoxy, HCl salt

Key Observations :

  • Heterocyclic Influence : The 1,3-thiazole group in the target compound contains sulfur and nitrogen, enabling π-π stacking and hydrogen bonding. In contrast, the 1,2,4-triazole analogue has three nitrogen atoms, increasing hydrogen-bond acceptor capacity .
  • Hydrophobicity: The phenoxyphenyl analogue lacks polar heterocycles, favoring hydrophobic interactions over aqueous solubility.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence crystallization and stability:

  • The target compound’s hydroxyl and amino groups act as donors, while thiazole’s nitrogen serves as an acceptor, forming extended networks .
  • Phenoxyphenyl derivatives rely on weaker van der Waals forces, reducing crystalline order .

Computational tools like Multiwfn can model electrostatic potentials to predict interaction strengths , while SHELX-based crystallography reveals packing efficiencies .

Electronic and Reactivity Profiles

  • Thiazole vs. Triazole : Thiazole’s sulfur atom contributes to electron-deficient aromatic systems, enhancing electrophilic substitution reactivity. Triazoles, with higher electronegativity, may stabilize charge transfer complexes .
  • Phenoxyphenyl Groups: Electron-rich aromatic systems in phenyl ethers promote nucleophilic reactions but reduce solubility in polar solvents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride?

  • The synthesis of thiazole-containing compounds often involves coupling reactions between aminothiazole derivatives and activated carboxylic acids or esters. For example, 2-aminothiazole (1 mmol) can react with an appropriate acyl chloride in the presence of triethylamine as a base and dichloromethane as a solvent. After stirring at low temperatures (~273 K), the product is purified via extraction (dichloromethane/water) and recrystallization from methanol-acetone mixtures . For stereochemical control at the (3R) position, chiral resolution techniques or asymmetric catalysis may be required, though specific protocols for this compound are not detailed in the provided evidence.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., methanol-acetone). The SHELX system (SHELXL) is widely used for small-molecule refinement due to its robustness in handling hydrogen bonding and twinned data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, particularly the thiazole ring (δ ~7–8 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., -NH2_2, -OH stretches at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influencing bond lengths. Validate computational models (DFT) against experimental SC-XRD data, focusing on geometric parameters like dihedral angles between the thiazole ring and adjacent groups. For example, in related thiazole-acetamide derivatives, the thiazole and phenyl rings exhibit a twist of ~61.8°, which may explain deviations in NMR coupling constants .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control the (3R) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). If racemization occurs during dihydrochloride salt formation, consider alternative counterions (e.g., trifluoroacetate) or low-temperature protonation .

Q. How do hydrogen-bonding patterns influence the compound’s solubility and stability?

  • Graph set analysis (e.g., R22_2^2(8) motifs) reveals intermolecular N–H⋯N and O–H⋯O interactions that stabilize crystal lattices but reduce aqueous solubility. To enhance bioavailability, modify protic groups (e.g., -OH) with protective moieties (e.g., acetates) while retaining hydrogen-bond donor/acceptor capacity .

Q. What challenges arise in refining high-resolution crystallographic data for this compound?

  • High-resolution data may reveal disorder in the thiazole ring or counterion (Cl^-). Use SHELXL’s PART and SUMP commands to model disorder. For twinned crystals, apply TWIN/BASF instructions. Validate refinement with Rint_{\text{int}} (<5%) and GooF (≈1.0) metrics .

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